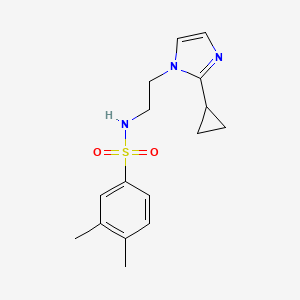
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of compounds called sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of therapeutic benefits.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
One notable application is in the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyrimidines. These compounds are produced through reactions involving nucleophilic addition and subsequent cyclization processes. For example, the reaction of 2-aminopyrimidines with arenesulfonamides leads to N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which can be cyclized to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides. This process highlights the utility of sulfonamide derivatives in synthesizing annulated heterocyclic derivatives, potentially useful for various pharmacological applications (Rozentsveig et al., 2014).
Anti-inflammatory and Analgesic Properties
Derivatives of sulfonamides, including those structurally related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies often involve the synthesis of novel compounds, which are then evaluated for their biological activities. An example includes the synthesis of celecoxib derivatives and their evaluation, revealing potential therapeutic agents with anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).
Anticancer Activity
The incorporation of benzenesulfonamide moieties into imidazole derivatives has been explored for their cytotoxicity against various cancer cell lines, including triple-negative breast cancer and malignant melanoma. This research direction aims to identify compounds with potent anticancer activities, contributing to the development of new therapeutic options for challenging-to-treat cancers (Balandis et al., 2021).
Chemical Sensor Development
Sulfonamide derivatives have also found applications in the development of chemical sensors. For instance, a pyrenesulfonyl-imidazolium derivative has been synthesized to act as a selective sensor for cyanide ions in aqueous media. Such sensors are crucial for environmental monitoring and safety, offering sensitive and selective detection of hazardous substances (Kumar & Kim, 2015).
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-3-6-15(11-13(12)2)22(20,21)18-8-10-19-9-7-17-16(19)14-4-5-14/h3,6-7,9,11,14,18H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWVSUCDQVARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2846308.png)

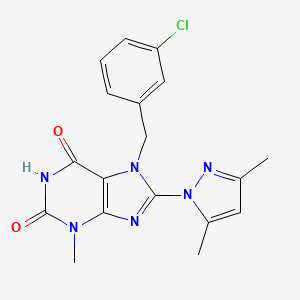
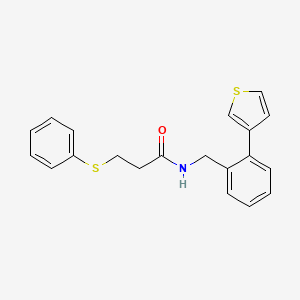
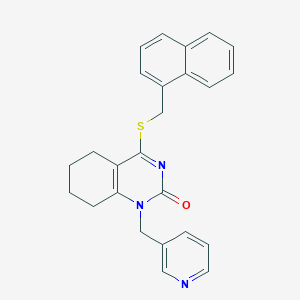
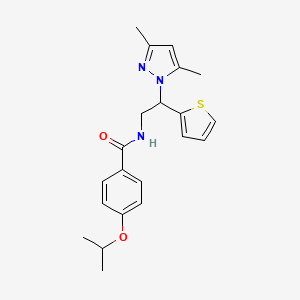

![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)


![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)